molecular formula C11H19N3OS B11171901 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B11171901
M. Wt: 241.36 g/mol
InChI Key: APXPYKRXQSYUPX-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a propan-2-yl group and a pentanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with a suitable amine or amide precursor under appropriate conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted thiadiazole derivatives with new functional groups.

Scientific Research Applications

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H19N3OS/c1-5-6-8(4)9(15)12-11-14-13-10(16-11)7(2)3/h7-8H,5-6H2,1-4H3,(H,12,14,15)

InChI Key

APXPYKRXQSYUPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C(C)C

Origin of Product

United States

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